molecular formula C7H10O3 B1267588 Methyl 3-oxocyclopentanecarboxylate CAS No. 32811-75-9

Methyl 3-oxocyclopentanecarboxylate

Cat. No. B1267588
CAS RN: 32811-75-9
M. Wt: 142.15 g/mol
InChI Key: KTGCFXSELRVRFH-UHFFFAOYSA-N
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Description

Methyl 3-oxocyclopentanecarboxylate is a chemical compound involved in various synthetic and transformation processes in organic chemistry. Its study encompasses the synthesis of complex molecules, understanding its molecular structure, and exploring its physical and chemical behaviors.

Synthesis Analysis

The synthesis of methyl 3-oxocyclopentanecarboxylate derivatives and related compounds often involves strategies such as Dieckmann condensation and aldol reactions. For instance, the synthesis of enantiopure methyl 2-amino-3,4,5-trihydroxycyclopentanecarboxylate is achieved via intramolecular cyclization leading to 2-oxabicyclo[2.2.1]heptane derivatives (Fernandez et al., 2008). Additionally, the preparation of methyl 3-(4-chlorobenzylidene)-2-oxocyclopentanecarboxylate via Dieckmann condensation showcases the adaptability of this compound in creating structurally diverse molecules (Qi Yan-yan, 2013).

Molecular Structure Analysis

The molecular structure of methyl 3-oxocyclopentanecarboxylate and its derivatives has been elucidated through various analytical techniques. For example, studies on stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines have provided insights into the reactivity differences of these compounds, attributed to their molecular structures (Amalia Estévez et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-oxocyclopentanecarboxylate are diverse, including equilibration reactions, where equilibration of methyl 3-oxo-cis- and trans-cyclo-undec-1-enecarboxylates demonstrated different outcomes compared to analogous systems (A. Marchesini et al., 1977). This showcases the compound's versatility in chemical transformations.

Scientific Research Applications

  • Radical Evolution and Ring Expansion Studies :Ardura and Sordo (2005) investigated the behavior of methyl 3-oxocyclopentanecarboxylate derivatives in radical evolution and ring expansion reactions. They found that for certain derivatives, the major product is a cyclooctane derivative resulting from a three-carbon ring expansion. This finding is significant in understanding the chemical behavior of these compounds in organic synthesis (Ardura & Sordo, 2005).

  • Synthesis and Characterization :In 2013, Qi Yan-yan conducted a study on the synthesis of methyl 3-oxocyclopentanecarboxylate through Dieckmann condensation and aldol reaction. The research provided insights into the effective production of this compound, contributing to its accessibility for further research and application (Qi Yan-yan, 2013).

  • Catalytic Reduction Studies :Mubarak, Barker, and Peters (2007) explored the catalytic reduction of methyl 3-oxocyclopentanecarboxylate derivatives using nickel(I) salen. Their findings contribute to understanding the electrocatalytic properties of these compounds, which is useful in the field of electrochemistry (Mubarak, Barker, & Peters, 2007).

  • Food Industry Applications :Blanco et al. (2006) evaluated the potential of methyl 2-oxocyclopentanecarboxylate as an iron(III) trap in the food industry. Their study revealed that this compound could be useful for increasing iron bioavailability in human diets, indicating its significance in nutritional science (Blanco et al., 2006).

  • Photochemical Studies :Bashir-Hashemi et al. (1994) conducted a study on the photochemical chlorocarbonylation of carbonyl compounds, which included methyl 3-oxocyclopentanecarboxylate. Their research contributes to understanding the photochemical properties of this compound, which could have implications in photochemistry and organic synthesis (Bashir-Hashemi et al., 1994).

  • EPR Study of Derived Radicals :Smith, Weathers, and Donovan (1988) performed an EPR (Electron Paramagnetic Resonance) study of radicals derived from methyl 2-oxocyclopentanecarboxylate. This study is crucial for understanding the radical chemistry of this compound, which has implications in fields like organic chemistry and material science (Smith, Weathers, & Donovan, 1988).

Safety and Hazards

Safety data sheets suggest wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

methyl 3-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCFXSELRVRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285311
Record name Methyl 3-oxocyclopentanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxocyclopentanecarboxylate

CAS RN

32811-75-9
Record name 32811-75-9
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Record name Methyl 3-oxocyclopentanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-cyclopentanecarboxylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic routes available to obtain Methyl 3-oxocyclopentanecarboxylate?

A1: Two main synthetic routes are highlighted in the provided research papers:

  • Photochemical Chlorocarbonylation: Irradiating a mixture of cyclopentanone and oxalyl chloride followed by esterification with methanol yields Methyl 3-oxocyclopentanecarboxylate. This method demonstrates remarkable regioselectivity, favoring the formation of the β-substituted product. []

Q2: What is the significance of the regioselectivity observed in the photochemical chlorocarbonylation reaction for synthesizing Methyl 3-oxocyclopentanecarboxylate?

A2: The photochemical chlorocarbonylation method [] exhibits high regioselectivity, primarily yielding the desired β-substituted product, Methyl 3-oxocyclopentanecarboxylate. This selectivity is significant because it simplifies the purification process and increases the overall yield of the target compound. Achieving high regioselectivity is often a crucial aspect of organic synthesis, especially when dealing with complex molecules or when specific isomers are desired for their unique properties.

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